4-[(4-METHOXY-2-NITROANILINO)METHYLENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE
Overview
Description
4-[(4-METHOXY-2-NITROANILINO)METHYLENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a methoxy group, a nitro group, and a pyrazolone ring, making it a subject of interest for researchers and industrial chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-METHOXY-2-NITROANILINO)METHYLENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE typically involves the condensation of 4-methoxy-2-nitroaniline with appropriate aldehydes or ketones under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are commonly used. The reaction mixture is heated to reflux, and the progress is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction. Purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(4-METHOXY-2-NITROANILINO)METHYLENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted pyrazolones, amines, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(4-METHOXY-2-NITROANILINO)METHYLENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a molluscicidal agent and its effects on hemolytic anemia.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of various chemical compounds and materials.
Mechanism of Action
The mechanism of action of 4-[(4-METHOXY-2-NITROANILINO)METHYLENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to changes in cellular processes. For example, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-nitroaniline: Shares the methoxy and nitro groups but lacks the pyrazolone ring.
3-Methyl-1-phenyl-1H-pyrazol-5-one: Contains the pyrazolone ring but lacks the methoxy and nitro groups.
Uniqueness
4-[(4-METHOXY-2-NITROANILINO)METHYLENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[(4-methoxy-2-nitrophenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-12-15(18(23)21(20-12)13-6-4-3-5-7-13)11-19-16-9-8-14(26-2)10-17(16)22(24)25/h3-11,20H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYYWIMZBALNRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=C(C=C(C=C3)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416543 | |
Record name | AC1NSKBD | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5621-78-3 | |
Record name | AC1NSKBD | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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